3-(4-(2-Phenylpropan-2-yl)phenoxy)azetidine
Description
3-(4-(2-Phenylpropan-2-yl)phenoxy)azetidine (CAS: 1219960-83-4) is an azetidine derivative featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a phenoxy group. The phenoxy group is further modified at the para position with a bulky 2-phenylpropan-2-yl substituent. This compound has a molecular formula of C₁₈H₂₀ClNO, a molecular weight of 301.81 g/mol, and is classified as an irritant .
Properties
IUPAC Name |
3-[4-(2-phenylpropan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)20-17-12-19-13-17/h3-11,17,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBYYUZXBPJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248452 | |
| Record name | 3-[4-(1-Methyl-1-phenylethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219961-34-8 | |
| Record name | 3-[4-(1-Methyl-1-phenylethyl)phenoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(1-Methyl-1-phenylethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(2-Phenylpropan-2-yl)phenoxy)azetidine typically involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(2-Phenylpropan-2-yl)phenoxy)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ether group in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ether group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl ethers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 3-(4-(2-Phenylpropan-2-yl)phenoxy)azetidine exhibit significant antimicrobial properties.
-
Antibacterial Activity :
- Compounds derived from azetidine frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported activity against Staphylococcus aureus and Escherichia coli.
- A notable study by Vosatka et al. (2018) demonstrated strong antibacterial effects of oxadiazole derivatives comparable to traditional antibiotics, emphasizing the potential of azetidine derivatives in antimicrobial applications .
-
Antifungal Activity :
- The compound's derivatives have also been evaluated for antifungal properties, showing efficacy against various fungal strains, including Candida albicans.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
-
Cell Lines Tested :
- The compound has been evaluated against several cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer).
- Research shows that modifications in the azetidine structure can enhance anticancer activity, with some derivatives achieving IC50 values around 10.28 µg/mL against HEPG2 cells .
- Mechanism of Action :
Neuroprotective Effects
Emerging research suggests that compounds with similar structural motifs may possess neuroprotective properties:
- Mechanism :
Study 1: Antimicrobial Efficacy
In a study conducted by Vosatka et al., the synthesis of oxadiazole derivatives bearing a pyridine nucleus was explored. The most active compounds exhibited strong antibacterial effects, highlighting the importance of substituent length on antimicrobial activity.
Study 2: Anticancer Potential
A comparative analysis revealed that incorporating specific groups into the azetidine structure significantly enhanced anticancer activity. The structure-activity relationship (SAR) indicated that modifications could lead to improved efficacy against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition |
| Antibacterial | Escherichia coli | Significant inhibition |
| Antifungal | Candida albicans | Moderate inhibition |
| Anticancer | MCF-7 (Breast Cancer) | IC50 ~ 10.28 µg/mL |
| Anticancer | HEPG2 (Liver Cancer) | IC50 ~ 10.28 µg/mL |
Table 2: Structure-Activity Relationship Insights
| Structural Modification | Effect on Activity |
|---|---|
| Phenyl Group Substitution | Increased anticancer activity |
| Azetidine Ring | Enhanced antimicrobial properties |
| Hydroxyl Group Inclusion | Neuroprotective effects observed |
Mechanism of Action
The mechanism of action of 3-(4-(2-Phenylpropan-2-yl)phenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Data Gaps
Thermal Stability : The target compound’s melting point is unreported, unlike analogues with spiro-azetidine-xanthene systems (e.g., 140–142°C in ).
Solubility : Lipophilicity predictions (e.g., LogP) are absent but critical for drug-likeness assessments.
Biological Screening: No data exist for the target compound’s antimicrobial or cytotoxic activity, unlike its thiazolidinone or pyridine-containing analogues .
Biological Activity
3-(4-(2-Phenylpropan-2-yl)phenoxy)azetidine is a compound that belongs to the azetidine class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.
Antimicrobial Activity
Azetidine derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that azetidine compounds can exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | TBD |
| 4c (related azetidine derivative) | 12.5 | Antibacterial |
| 4d (related azetidine derivative) | 25 | Antifungal |
Note: TBD = To Be Determined based on specific studies.
Research has demonstrated that even minor structural modifications in azetidine derivatives can lead to significant changes in their antimicrobial potency .
Anticancer Activity
The anticancer potential of azetidine derivatives has been extensively studied. Compounds containing the azetidine structure have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Tubulin destabilization |
| 1,4-diarylazetidinone | MDA-MB-231 | <10 | Apoptosis induction |
Studies have shown that azetidine derivatives can act as colchicine-binding site inhibitors, disrupting microtubule dynamics essential for cancer cell division .
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer activities, azetidine derivatives possess anti-inflammatory properties. They have been studied as potential agents for treating inflammatory diseases due to their ability to inhibit pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity of Azetidine Derivatives
| Compound | Inhibition (%) | Target Cytokine |
|---|---|---|
| This compound | TBD | TNF-alpha |
| Related Azetidinone | >50 | IL-6 |
Research indicates that the presence of electron-withdrawing groups significantly enhances the anti-inflammatory activity of these compounds .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of azetidine derivatives:
- Study on Antimicrobial Properties : A series of azetidine derivatives were synthesized and tested against various bacterial strains. The results indicated that specific substitutions led to enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Evaluation : In vitro studies demonstrated that certain azetidinone derivatives showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(4-(2-Phenylpropan-2-yl)phenoxy)azetidine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step condensation and functionalization. A common route starts with reacting 3-trifluoromethyl-4-chlorophenol with 2,5-dimethyl-4-fluoronitrobenzene in the presence of potassium carbonate to form a nitro intermediate. Reduction using iron powder and formic acid yields an amine intermediate, which undergoes dehydration with phosphorus oxychloride to form the azetidine ring. Key intermediates include 2,5-dimethyl-4-nitro-3’-trifluoromethyl-4’-chlorodiphenyl oxide and 3-trifluoromethyl-4-chloro-2’,5’-dimethyl-4’-phenoxyformanilide . Alternative methods use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronates for aryl-azetidine bond formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 3.5–4.5 ppm for azetidine protons; δ 6.8–7.6 ppm for aromatic protons) and ¹³C NMR (δ 60–70 ppm for azetidine carbons) confirm structural integrity .
- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., m/z 428.3 [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30:70 to 90:10) assess purity. Chiralpak® OD columns resolve stereoisomers using methanol-DMEA mobile phases .
Advanced Research Questions
Q. How can researchers address low yields in Ullmann-type coupling steps during synthesis?
- Methodological Answer : Optimize catalyst systems using palladium(II) acetate (5 mol%) with tricyclohexylphosphine (10 mol%) in 1,4-dioxane at 95°C for 4 hours. Maintain anhydrous conditions and use excess potassium acetate (2 eq) as a base. Post-reaction workup with methyl tert-butyl ether and diatomaceous earth filtration improves product isolation. Yield enhancements up to 95% have been reported .
Q. What methodologies are recommended for analyzing contradictory biological activity data in analogs?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., phenylpropan-2-yl groups) to assess steric/electronic effects on target binding .
- Molecular Docking : Use X-ray crystallographic data of target proteins (e.g., kinase domains) to simulate binding interactions.
- Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular proliferation (GI₅₀) assays. Contradictions may arise from metabolic instability, which can be tested via LC-MS stability studies in assay media .
Q. What novel material science applications exist for derivatives of this compound?
- Methodological Answer : Phthalocyanine derivatives with four 4-(4-(2-Phenylpropan-2-yl)phenoxy) substituents exhibit:
- Thermal Stability : Decomposition temperatures >300°C.
- Electronic Properties : Tunable HOMO-LUMO gaps (3.1–3.4 eV) for organic photovoltaics.
- Solubility : Azetidine oxygen linkers enhance solubility in chlorobenzene, critical for thin-film processing .
Q. How can stereochemical challenges in azetidine derivatives be resolved?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® OD, 20% MeOH-DMEA mobile phase) separates enantiomers with >98% enantiomeric excess (ee). Retention times (e.g., 1.610 vs. 2.410 minutes) distinguish isomers. Absolute configuration is confirmed via X-ray crystallography or optical rotation comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
